di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate
CAS No.:
Cat. No.: VC20425629
Molecular Formula: C17H27N3O4S
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O4S |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate |
| Standard InChI | InChI=1S/C17H27N3O4S/c1-16(2,3)23-14(21)18-10-7-8-11-12(9-10)25-13(19-11)20-15(22)24-17(4,5)6/h10H,7-9H2,1-6H3,(H,18,21)(H,19,20,22) |
| Standard InChI Key | XRKXSRXUNQRFSE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)OC(C)(C)C |
Introduction
Di-tert-butyl (4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate is a synthetic organic compound belonging to the class of heterocyclic molecules. This compound features a tetrahydrobenzo[d]thiazole core functionalized with two carbamate groups at the 2 and 6 positions. The tert-butyl groups attached to the carbamates enhance its steric bulk and stability, making it a candidate for various chemical and biological applications.
Synthesis
The synthesis of di-tert-butyl (4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate typically involves:
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Preparation of the Tetrahydrobenzo[d]thiazole Core:
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Functionalization with Carbamates:
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Introducing tert-butyl carbamate groups at specific positions using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
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This multi-step process ensures high specificity and yields a structurally stable compound.
Applications in Research
The compound is primarily used in medicinal chemistry research for:
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Drug Development:
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As a scaffold for designing kinase inhibitors or antimicrobial agents.
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Molecular Docking Studies:
Challenges
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Lack of comprehensive pharmacokinetic data.
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Limited studies on toxicity and metabolic stability.
Future Research
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Conducting in vivo studies to evaluate its therapeutic potential.
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Optimizing derivatives for enhanced selectivity and reduced toxicity.
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